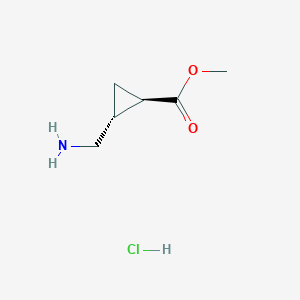
PyBlue ethylenediamine, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PyBlue ethylenediamine, trisodium salt is a fluorescent probe used primarily for labeling carbonyl compounds such as aldehydes and ketones. This compound is known for its ability to emit fluorescence, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PyBlue ethylenediamine, trisodium salt involves the reaction of ethylenediamine with specific sulfonated aromatic compounds under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the pH is adjusted to facilitate the formation of the trisodium salt.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
PyBlue ethylenediamine, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
PyBlue ethylenediamine, trisodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying carbonyl compounds in various chemical reactions.
Biology: Employed in biological assays to label and visualize specific biomolecules, aiding in the study of cellular processes.
Medicine: Utilized in medical diagnostics to detect specific biomarkers associated with diseases.
Industry: Applied in industrial processes for quality control and monitoring of chemical reactions.
Mecanismo De Acción
The mechanism of action of PyBlue ethylenediamine, trisodium salt involves its ability to bind to carbonyl compounds, forming a fluorescent complex. This fluorescence can be detected and measured, providing valuable information about the presence and concentration of the target compounds. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to the formation of fluorescent complexes .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar binding properties but lacks fluorescence.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple applications but does not exhibit fluorescence.
Nitrilotriacetic acid (NTA): A chelating agent used in various applications but does not have the fluorescent properties of PyBlue ethylenediamine, trisodium salt.
Uniqueness
This compound is unique due to its fluorescent properties, which make it particularly useful in applications requiring the detection and quantification of carbonyl compounds. Its ability to form stable fluorescent complexes sets it apart from other similar compounds that lack this feature.
Propiedades
Número CAS |
138039-52-8 |
|---|---|
Fórmula molecular |
C20H15N2Na3O11S3 |
Peso molecular |
624.5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




